N-(1-adamantyl)cyclopropanecarboxamide

Description

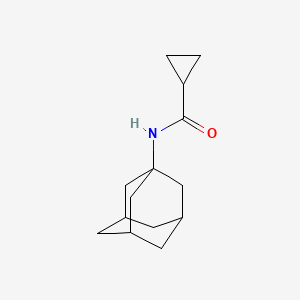

N-(1-adamantyl)cyclopropanecarboxamide is a hybrid molecule combining the rigid, diamondoid adamantane framework with the strained cyclopropane ring system. The adamantyl group (C₁₀H₁₅) confers exceptional thermal and chemical stability due to its cage-like structure, while the cyclopropanecarboxamide moiety introduces steric strain and polar functionality. Adamantane derivatives are historically significant in antiviral and neurological drug development, and the cyclopropane ring is frequently exploited for its conformational rigidity and metabolic resistance .

Properties

IUPAC Name |

N-(1-adamantyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-13(12-1-2-12)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAESGINFBHVINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-adamantyl)cyclopropanecarboxamide typically involves the reaction of adamantane derivatives with cyclopropanecarboxylic acid derivatives. One common method involves the use of adamantanecarboxylic acid as an alkylating agent in the presence of suitable catalysts and reaction conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific solvents, temperatures, and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-(1-adamantyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

N-(1-adamantyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its stable structure and reactivity.

Biology: It is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including influenza, Parkinson’s disease, and cancer.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can disrupt enzyme activity, inhibit viral replication, or modulate cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-adamantyl)cyclopropanecarboxamide and analogous cyclopropanecarboxamide derivatives:

Steric and Electronic Effects

- Adamantyl vs. Aromatic Groups : The adamantyl group in the target compound provides bulkier steric hindrance compared to pyridinyl (Compound 19) or phenyl (Cyclopropylfentanyl) substituents. This may reduce binding flexibility but enhance selectivity for hydrophobic binding pockets .

- Electron-Withdrawing Groups : Sulfonyl (Compound 19) and bromine (Compound 1a) substituents increase polarity and hydrogen-bonding capacity, contrasting with the adamantane’s electron-neutral character .

Pharmacological Profiles

- Neuroprotective vs. Opioid Activity : Compounds like 19 target GSK-3β for anti-neuroinflammatory effects, whereas Cyclopropylfentanyl acts on µ-opioid receptors, demonstrating divergent biological outcomes despite shared cyclopropanecarboxamide cores .

- Metabolic Stability : The adamantane group’s inertness may prolong metabolic half-life compared to halogenated (Compound 1a) or esterified (Compound 24 in ) derivatives .

Key Research Findings and Contradictions

- Neuroprotective Potential: highlights cyclopropanecarboxamides with pyridinyl-sulfonyl groups (e.g., Compound 19) as potent GSK-3β inhibitors, but the adamantane analog’s efficacy in this context remains unexplored .

- Abuse Liability : Cyclopropylfentanyl’s opioid activity () contrasts with the neuroprotective focus of other analogs, underscoring the importance of substituent-driven target specificity .

- Synthetic Feasibility : While adamantane derivatives offer stability, their synthesis is more resource-intensive compared to aryl- or alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.